molecular formula C16H13N5O B2646283 4-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile CAS No. 1803606-39-4

4-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile

Cat. No.: B2646283
CAS No.: 1803606-39-4
M. Wt: 291.314
InChI Key: RXRNYUNGXPRBNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile is a heterocyclic compound featuring a pyrazole-imidazole hybrid scaffold linked to a benzonitrile moiety. Its structural complexity arises from the conjugation of two nitrogen-rich aromatic systems (imidazole and pyrazole) via a carbonyl bridge, with the benzonitrile group contributing electron-withdrawing properties.

Properties

IUPAC Name

4-[4-(3,5-dimethylpyrazole-1-carbonyl)imidazol-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O/c1-11-7-12(2)21(19-11)16(22)15-9-20(10-18-15)14-5-3-13(8-17)4-6-14/h3-7,9-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRNYUNGXPRBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CN(C=N2)C3=CC=C(C=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile typically involves multi-step organic synthesis techniques. One common method starts with the preparation of 3,5-dimethyl-1H-pyrazole, which is then subjected to acylation to form 3,5-dimethyl-1H-pyrazole-1-carbonyl chloride. This intermediate is then reacted with 4-(1H-imidazol-1-yl)benzonitrile under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and imidazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s versatility .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing pyrazole and imidazole rings. For instance, derivatives of pyrazole have shown significant activity against various cancer cell lines, including lung (A549) and colon (HT-29) cancer cells. The incorporation of the imidazole moiety enhances the compound's ability to induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of anti-apoptotic proteins .

Antimicrobial Properties

Compounds similar to 4-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile exhibit antimicrobial activity . Research indicates that pyrazole derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics . The structure's ability to interact with microbial targets is under investigation, which may lead to novel treatments for resistant strains.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Studies have demonstrated that related pyrazole compounds can reduce inflammation markers in various models, suggesting therapeutic applications for conditions such as arthritis and other inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Condensation Reactions : These are often employed to form the pyrazole and imidazole parts of the molecule.
  • Carbonylation : The introduction of the carbonyl group is crucial for enhancing biological activity.

A detailed synthetic pathway might involve the following steps:

  • Synthesis of the pyrazole precursor through cyclization reactions.
  • Formation of the imidazole ring via condensation with appropriate substrates.
  • Final coupling with benzonitrile to yield the target compound.

Case Study 1: Anticancer Activity Evaluation

In a recent study published in Nature, a series of pyrazole derivatives were synthesized and tested against human cancer cell lines. Among them, this compound exhibited potent cytotoxic effects, leading to a significant reduction in cell viability at low micromolar concentrations .

Case Study 2: Antimicrobial Testing

In another investigation published in MDPI, researchers evaluated the antimicrobial efficacy of various pyrazole derivatives. The results demonstrated that compounds structurally similar to this compound showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism by which 4-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The pyrazole and imidazole rings are known to interact with metal ions and proteins, which can influence various biochemical processes.

Comparison with Similar Compounds

Physicochemical and Electronic Properties

However, the diphenylimidazole substituents in C1 confer greater hydrophobicity and π-π stacking capacity . The pyrazole carbonyl bridge in the target compound may also influence intramolecular charge transfer, a property critical for optoelectronic applications. In contrast, TADF materials in OLEDs (e.g., phenoxazine-carbazole derivatives) prioritize extended conjugation and donor-acceptor configurations for efficient luminescence .

Computational and Experimental Characterization

Tools like Mercury (for crystal structure visualization ) and SHELX (for crystallographic refinement ) are critical for analyzing structural analogs. For instance, the crystal structure of 4-[1-(2-hydroxypropyl)-imidazol-2-yl]benzoic acid reveals planar imidazole rings stabilized by hydrogen bonds, a feature absent in the target compound due to steric hindrance from the pyrazole carbonyl group.

Biological Activity

The compound 4-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The structure of the compound highlights the presence of a pyrazole ring , an imidazole moiety , and a benzonitrile group , which collectively contribute to its biological properties. The molecular formula is C15H14N4OC_{15}H_{14}N_{4}O with a molecular weight of approximately 270.3 g/mol.

PropertyValue
Molecular FormulaC15H14N4O
Molecular Weight270.3 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The pyrazole and imidazole rings can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, influencing various biochemical pathways.

Anticancer Activity

Recent studies have demonstrated that compounds containing pyrazole and imidazole scaffolds exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. A study reported that pyrazole derivatives displayed IC50 values ranging from 5 to 10 µM against various cancer cell lines, indicating potent anticancer activity compared to standard chemotherapeutics like cisplatin .

Antimicrobial Activity

In addition to anticancer properties, the compound's structural features suggest potential antimicrobial effects. Research indicates that pyrazole derivatives can inhibit bacterial growth, with studies showing effective inhibition against strains such as E. coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole compounds are well-documented. Compounds similar to the one have been found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them candidates for treating inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives:

  • Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and tested against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. One derivative exhibited an IC50 value of 5.35 µM against HepG2 cells, demonstrating significant cytotoxicity compared to standard treatments .
  • Antimicrobial Evaluation : Another study evaluated the antimicrobial properties of pyrazole derivatives against multiple bacterial strains, revealing that certain compounds inhibited growth at concentrations as low as 40 µg/mL, outperforming traditional antibiotics .

Q & A

Q. What are the standard synthetic routes for 4-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile?

The compound is typically synthesized via multi-step reactions involving:

  • Hydrazide cyclization : Refluxing hydrazides (e.g., 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)phenyl hydrazide) with pentane-2,4-dione in ethanol, yielding pyrazole derivatives .
  • Imidazole functionalization : Coupling 3,5-dimethylpyrazole carbonyl chloride with 4-(1H-imidazol-1-yl)benzonitrile under anhydrous conditions .

Q. Key Characterization Data :

TechniqueObserved SignalsReference
¹H NMR Singlets at δ 2.17–2.55 ppm (methyl groups), 6.25–6.28 ppm (pyrazole CH)
¹³C NMR Peaks at 13.86–14.43 ppm (methyl carbons), 167–173 ppm (C=O groups)
Mass Spectra Molecular ion peaks matching exact mass (e.g., 326.1280 for C19H14N6 derivatives)

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

NMR is critical for verifying:

  • Methyl group environments : Distinct singlets in ¹H NMR for methyl groups on pyrazole rings (δ ~2.2–2.5 ppm) .
  • Aromatic protons : Signals for benzonitrile (δ ~7.5–8.0 ppm) and imidazole protons (δ ~7.0–7.5 ppm) .
  • Carbonyl groups : ¹³C NMR peaks at ~167–173 ppm confirm the presence of C=O groups .

Methodological Tip : Use deuterated solvents (e.g., DMSO-d6) and compare experimental shifts with computed DFT models to resolve ambiguities .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SCXRD) provides:

  • Bond lengths/angles : Validate imidazole-pyrazole linkage (e.g., C–N bond lengths ~1.33–1.37 Å) .
  • Torsional angles : Assess steric effects between substituents (e.g., dihedral angles < 10° for planar aromatic systems) .

Q. Tools :

  • SHELX suite : For structure refinement and validation .
  • Mercury software : To visualize and overlay multiple structures for comparative analysis .

Q. What strategies optimize reaction yields in multi-component syntheses involving this compound?

Example : Microwave-assisted synthesis improves efficiency:

ConditionYield (%)Reaction TimeReference
Conventional69–954–6 hours
Microwave (MW)84–9110–15 minutes

Q. Key Variables :

  • Catalyst : Copper sulfate/sodium ascorbate for azide-alkyne cycloaddition (e.g., triazole-pyrazole hybrids) .
  • Solvent system : THF/water (1:1) enhances solubility and reaction homogeneity .

Q. How can computational methods aid in analyzing spectroscopic data discrepancies?

  • Density Functional Theory (DFT) : Predicts NMR/IR spectra and electronic properties (e.g., HOMO-LUMO gaps for charge-transfer studies) .
  • Molecular Dynamics (MD) : Simulates conformational flexibility in solution vs. solid state .

Case Study : Discrepancies in ¹H NMR methyl signals (δ 2.17 vs. 2.55 ppm) may arise from solvent polarity or crystal packing effects .

Q. What are the challenges in synthesizing coordination polymers using this compound?

  • Ligand design : The benzonitrile group can act as a weak donor, requiring co-ligands (e.g., Cl⁻ or carboxylates) for stable coordination .
  • Crystallization : Slow diffusion methods in DMF/water mixtures yield single crystals suitable for SCXRD .

Example : {[CdCl₂(BIPAB)₂]·H₂O}n (BIPAB = derivative of the target compound) shows luminescence properties tunable via metal-ligand interactions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on reaction yields?

Case : Microwave vs. conventional heating ( ):

  • Root cause : Inconsistent reagent ratios or temperature control.
  • Resolution : Replicate conditions using controlled MW reactors and monitor via in-situ FTIR .

Q. What experimental precautions ensure reproducibility in hydrazide cyclization?

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted pentane-2,4-dione .
  • Stoichiometry : Use a 3:1 molar excess of pentane-2,4-dione to hydrazide to drive the reaction to completion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.